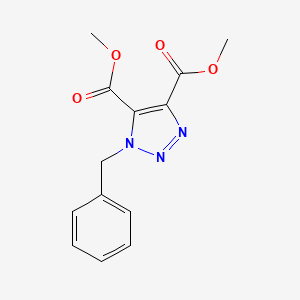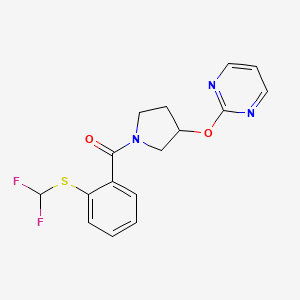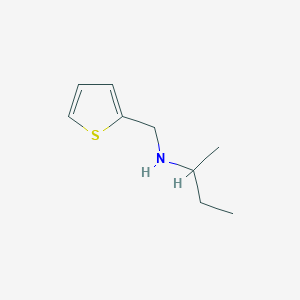
N-(tiofeno-2-ilmetil)butan-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethyl)butan-2-amine: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Aplicaciones Científicas De Investigación
Chemistry: N-(thiophen-2-ylmethyl)butan-2-amine is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers .
Biology: In biological research, this compound is investigated for its potential as a ligand in the design of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its pharmacological properties, including its potential use as an anti-inflammatory or anticancer agent .
Industry: N-(thiophen-2-ylmethyl)butan-2-amine is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method to synthesize N-(thiophen-2-ylmethyl)butan-2-amine involves the condensation of thiophene-2-carbaldehyde with butan-2-amine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of N-(thiophen-2-ylmethyl)butan-2-amine may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalysts and optimized reaction conditions to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: N,N’-dicyclohexylcarbodiimide (DCC), palladium on carbon (Pd/C).
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiol Derivatives: Formed from reduction reactions.
Substituted Thiophenes: Formed from nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism by which N-(thiophen-2-ylmethyl)butan-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or material properties.
Comparación Con Compuestos Similares
Thiophene-2-carbaldehyde: A precursor in the synthesis of N-(thiophen-2-ylmethyl)butan-2-amine.
Thiophene-2-carboxylic acid: Another precursor used in amidation reactions.
2-Thiophenemethylamine: A related compound with similar structural features.
Uniqueness: N-(thiophen-2-ylmethyl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of targeted pharmaceuticals or advanced materials.
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNAXMIPDHAVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)
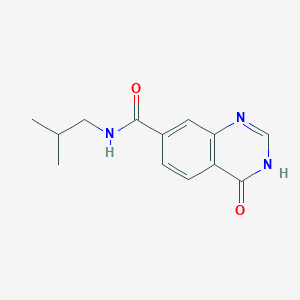

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)

![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)
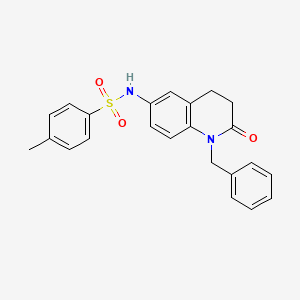

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)
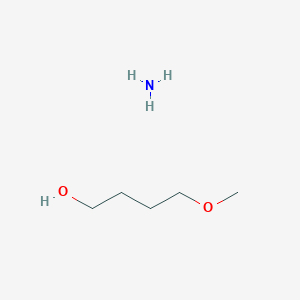
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
